Lipophilicity and Hydrogen-Bond Donor Capacity vs. Trifluoromethyl Analog
The difluoromethyl (-CF2H) group offers a distinct advantage over the trifluoromethyl (-CF3) group. While both enhance lipophilicity, -CF2H is a weaker hydrogen-bond donor (HBD) and less lipophilic than -CF3. This provides a finer balance of properties, potentially leading to improved oral bioavailability and reduced non-specific binding compared to the more lipophilic trifluoromethyl analog, 5-(trifluoromethyl)-2-methoxybenzaldehyde . This is a class-level inference for the impact of -CF2H vs -CF3 substitution on benzaldehydes.
| Evidence Dimension | Lipophilicity and Hydrogen-Bond Donor Capacity |
|---|---|
| Target Compound Data | Contains a -CF2H group, which is a weak hydrogen-bond donor and moderately lipophilic. |
| Comparator Or Baseline | Analog with -CF3 group (5-(trifluoromethyl)-2-methoxybenzaldehyde), which is non-hydrogen bonding and more lipophilic. |
| Quantified Difference | The -CF2H group has a lower calculated logP contribution and the ability to act as a weak hydrogen-bond donor, unlike the -CF3 group. |
| Conditions | Class-level property comparison based on established substituent effects. |
Why This Matters
For procurement, this informs the selection of a building block that can fine-tune the drug-like properties of a lead compound, offering a different profile than the more common -CF3 analog.
